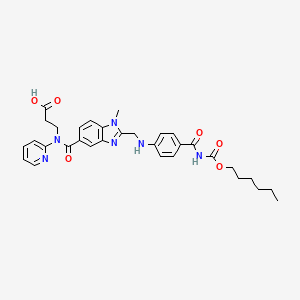

(S,S)-3-Hydroxy Lovastatin

Übersicht

Beschreibung

Lovastatin belongs to the group of medicines called HMG-CoA reductase inhibitors, or statins . It works to reduce the amount of cholesterol in the blood by blocking an enzyme that is needed by the body to make cholesterol . This medicine is available only with your doctor’s prescription .

Synthesis Analysis

Lovastatin is biosynthesized in the filamentous fungus Aspergillus terreus . A new mechanism, which regulates lovastatin biosynthesis, at the transcriptional level, has been discovered: reactive oxygen species (ROS) regulation . Also, new unexpected environmental stimuli have been identified, which induce the synthesis of lovastatin, like quorum sensing-type molecules and support stimuli .Molecular Structure Analysis

Lovastatin crystallizes into the orthorhombic space group P 2 1 2 1 2 1 with four molecules in the unit cell . Lovastatin exhibits both positional and dynamic disorder of the S -butanoate arm in the bulk crystal structure .Chemical Reactions Analysis

The conformational behavior of the drug molecule lovastatin in the crystallographically disordered solid and at crystal surfaces has been explored through a combination of computational modeling and spectroscopy . Gas-phase and periodic quantum-chemical calculations are used to study the potential energy surface associated with rotatable bonds to examine the disorder in bulk .Physical And Chemical Properties Analysis

The physicochemical properties of compounds have been used for more than a century to predict or estimate pharmacokinetic processes . The most well-known property is lipophilicity, often defined as the partition coefficient between octanol and water . This property is related to passive diffusion across cell membranes, solubility, interaction with receptors, metabolism, and toxicity .Wissenschaftliche Forschungsanwendungen

HMG-CoA Reductase Inhibition and Cholesterol Synthesis

(S,S)-3-Hydroxy Lovastatin and its analogs are primarily studied for their role as HMG-CoA reductase inhibitors, a crucial enzyme in the cholesterol synthesis pathway. Grundy (1988) highlighted the significance of these inhibitors in treating hypercholesterolemia, emphasizing their potential in significantly reducing plasma cholesterol levels when used in relatively low doses. The review pointed out the promising future of these drugs, especially if long-term adverse effects remain minimal, marking a new era in hypercholesterolemia treatment (Grundy, 1988).

Pharmacokinetic Properties and Metabolism

The pharmacokinetic and pharmacodynamic properties of statins, including (S,S)-3-Hydroxy Lovastatin, have been a subject of extensive research. Shitara & Sugiyama (2006) reviewed the pharmacokinetic aspects and physicochemical properties of statins, focusing on their metabolism by cytochrome P450 enzymes and their interaction with hepatic uptake transporters. This comprehensive review provides insights into the pharmacokinetic alterations of statins and suggests that understanding these properties is crucial for predicting pharmacokinetic alterations and avoiding adverse effects, especially in cases involving coadministration with other drugs or in patients with reduced drug metabolism and transport activities (Shitara & Sugiyama, 2006).

Comparative Efficacy in Hypercholesterolemia

Comparative trials have evaluated the efficacy of different HMG-CoA reductase inhibitors, including (S,S)-3-Hydroxy Lovastatin. Illingworth & Tobert (1994) assessed the hypocholesterolemic effects of these drugs, confirming their dose-response curves and comparing their relative potencies. The study concluded that despite differences in hypolipidemic effects, HMG-CoA reductase inhibitors, as a class, are the most effective agents available for reducing elevated concentrations of LDL-cholesterol (Illingworth & Tobert, 1994).

Eigenschaften

IUPAC Name |

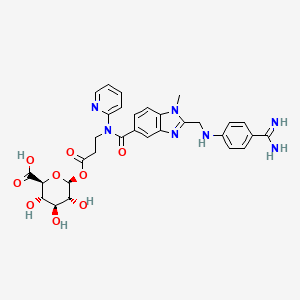

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3S)-3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3/t13-,14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIPDDGCLUETGA-DKAWXBQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)[C@@H](C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857785 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S,3S)-3-hydroxy-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-3-Hydroxy Lovastatin | |

CAS RN |

127910-58-1 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S,3S)-3-hydroxy-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)

![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)